molecular formula C13H15N3O B14130469 N-(1H-indazol-6-yl)cyclopentanecarboxamide CAS No. 1219905-41-5

N-(1H-indazol-6-yl)cyclopentanecarboxamide

Cat. No.: B14130469
CAS No.: 1219905-41-5
M. Wt: 229.28 g/mol
InChI Key: SBABZEARSAKSAD-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)cyclopentanecarboxamide is a compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The unique structure of this compound makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(1H-indazol-6-yl)cyclopentanecarboxamide typically involves the formation of the indazole ring followed by the attachment of the cyclopentanecarboxamide group. One common method involves the use of transition metal-catalyzed reactions. For example, a Cu(OAc)2-catalyzed reaction can be employed to form the indazole ring by N–N bond formation using oxygen as the terminal oxidant . The cyclopentanecarboxamide group can then be introduced through a subsequent reaction with cyclopentanecarboxylic acid or its derivatives under appropriate conditions.

Chemical Reactions Analysis

N-(1H-indazol-6-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indazole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

N-(1H-indazol-6-yl)cyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

N-(1H-indazol-6-yl)cyclopentanecarboxamide can be compared with other indazole derivatives, such as:

    N-(1H-indazol-6-yl)acetamide: Similar structure but with an acetamide group instead of a cyclopentanecarboxamide group.

    N-(1H-indazol-6-yl)benzamide: Contains a benzamide group, which may confer different biological activities.

    N-(1H-indazol-6-yl)propionamide: Features a propionamide group, which can affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific structure, which can influence its reactivity and interactions with biological targets .

Properties

CAS No.

1219905-41-5

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-(1H-indazol-6-yl)cyclopentanecarboxamide

InChI

InChI=1S/C13H15N3O/c17-13(9-3-1-2-4-9)15-11-6-5-10-8-14-16-12(10)7-11/h5-9H,1-4H2,(H,14,16)(H,15,17)

InChI Key

SBABZEARSAKSAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)C=NN3

Origin of Product

United States

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